An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. As a derivative of benzimidazolone, this molecule serves as a versatile scaffold for the synthesis of a wide array of compounds with diverse biological activities. Its structural features, including a fused aromatic ring, a cyclic urea moiety, and a methyl substituent, contribute to its unique physicochemical properties and potential as a pharmacophore.
This technical guide provides a comprehensive overview of the core chemical properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, offering valuable data and methodologies for researchers and professionals engaged in drug discovery and development. The document details its physical and spectral characteristics, a detailed synthesis protocol, and explores its potential mechanisms of action as an anticancer and antimicrobial agent through illustrative signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O | [1][2][3] |
| Molecular Weight | 148.16 g/mol | [1][3] |
| CAS Number | 5400-75-9 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 292 °C | [4] |
| Boiling Point (Predicted) | 147.7 ± 10.0 °C | [4] |
| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 12.26 ± 0.30 | [4] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF.[2][5] Almost insoluble in water.[5] | |
| InChI Key | CTCHXZUMFHNSHM-UHFFFAOYSA-N | [3] |
Synonyms: 5-Methylbenzimidazolone, 5-Methyl-1H-benzo[d]imidazol-2(3H)-one, 2H-Benzimidazol-2-one, 1,3-dihydro-5-methyl-.[2][3]
Spectroscopic Data
The structural elucidation of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is critically dependent on spectroscopic analysis. Below are the characteristic spectral data for this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in DMSO-d₆):
-
Aromatic Protons (H-4, H-6, H-7): Expected to appear as multiplets or distinct signals in the range of δ 6.8-7.5 ppm.
-
Methyl Protons (5-CH₃): A singlet peak is anticipated around δ 2.2-2.4 ppm.
-
Amide Protons (N-H): Two broad singlets are expected in the downfield region, typically above δ 10.0 ppm, which may be exchangeable with D₂O.
¹³C NMR (Predicted, in DMSO-d₆):
-
Carbonyl Carbon (C=O): A characteristic signal is expected in the downfield region, around δ 155-160 ppm.
-
Aromatic Carbons: Signals for the six aromatic carbons are expected between δ 105-140 ppm. The carbon bearing the methyl group (C-5) and the carbons adjacent to the nitrogen atoms (C-3a, C-7a) will have distinct chemical shifts.
-
Methyl Carbon (5-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one are expected as follows:[9][10][11]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | N-H stretching vibrations of the amide groups. |
| 3100-3000 | Aromatic C-H stretching vibrations. |
| 2950-2850 | Aliphatic C-H stretching vibrations of the methyl group. |
| ~1700 | C=O (carbonyl) stretching vibration of the cyclic urea. |
| 1620-1450 | C=C stretching vibrations within the aromatic ring. |
| ~1265 | C-N stretching vibration. |
Experimental Protocols
Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
The classical and most common method for the synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with urea.[5][9]
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Urea
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, a mixture of 4-methyl-1,2-phenylenediamine (1 mole equivalent) and urea (1.1 mole equivalents) is prepared.
-
The flask is fitted with a reflux condenser and heated to 180 °C in a heating mantle with continuous stirring.
-
The reaction mixture is maintained at this temperature for 4-6 hours, during which the evolution of ammonia gas will be observed.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The solidified product is then triturated with hot water to remove any unreacted urea and other water-soluble impurities.
-
The crude product is collected by vacuum filtration using a Büchner funnel.
-
For purification, the crude solid is recrystallized from ethanol. The solid is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
The purified crystals of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Synthesis workflow for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.
Potential Biological Activities and Signaling Pathways
Derivatives of the benzimidazolone scaffold have shown promise as both anticancer and antimicrobial agents. While the specific mechanisms of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one are still under investigation, plausible pathways based on the activities of related compounds are discussed below.
Anticancer Activity: DNA Topoisomerase I Inhibition
One of the proposed mechanisms for the anticancer activity of benzimidazole derivatives is the inhibition of DNA topoisomerase I (Top1).[12][13][14][15][16] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks. Inhibition of Top1 leads to the stabilization of the Top1-DNA cleavage complex, which can collide with the replication fork, resulting in DNA double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.
Proposed signaling pathway for anticancer activity via Top1 inhibition.
Antimicrobial Activity: Quorum Sensing Inhibition
Another promising area of activity for this class of compounds is the inhibition of bacterial quorum sensing (QS).[1][17][18][19][20] QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, regulating processes like virulence factor production and biofilm formation. By interfering with QS signaling, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the development of antibiotic resistance.
General mechanism of antimicrobial activity via quorum sensing inhibition.
Conclusion
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one represents a valuable building block in the design and synthesis of novel therapeutic agents. Its chemical properties, including a stable core structure and amenable sites for functionalization, make it an attractive starting point for the development of compounds with potential anticancer and antimicrobial activities. This technical guide has provided a consolidated resource of its key chemical and physical data, a detailed synthetic protocol, and an overview of its potential biological mechanisms of action. Further research into the specific structure-activity relationships and elucidation of the precise molecular targets of its derivatives will undoubtedly pave the way for the development of new and effective therapeutics.
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- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An insight on the powerful of bacterial quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
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